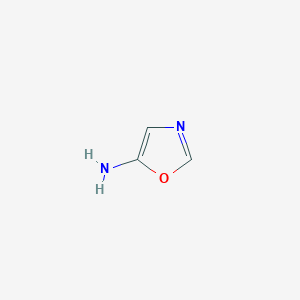
Oxazol-5-amine
Cat. No. B1259359
Key on ui cas rn:
97958-46-8
M. Wt: 84.08 g/mol
InChI Key: YBEAMOBHNFDQMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05750726
Procedure details


A mixture of N-(p-chloro-α-cyanobenzyl)-2,2,2-tri-fluoroacetamide (10.5 g, 0.04 mol) and toluene is cooled to 5°-10° C. under a nitrogen atmosphere, treated with trifluoromethanesulfonic acid (12.0 g, 0.08 mol) over a 20 minute period, allowed to warm to room temperature and held at 25° C. for 3 hours. The formation of the intermediate 5-amino oxazole salt is monitored by 19F NMR (DMSO-d6). When the intermediate salt formation is complete, the mixture is cooled below 20° C., treated with dimethylformamide and 2-chloroacrylonitrile (5.25 g, 0.06 mol), held at 25° C. for 16-18 hours, and treated with ethyl acetate and water. The phases are separated and the organic phase is washed with water and concentrated in vacuo to give a solid residue. Flash column chromatography of the residue on silica gel, packed and eluted respectively with 15% and 20% ethyl acetate in heptane gives the title product as pale yellow crystals, 6.14 g (57% yield), mp 237°-240° C., identified by HPLC and NMR analyses.
Name
N-(p-chloro-α-cyanobenzyl)-2,2,2-tri-fluoroacetamide
Quantity
10.5 g
Type
reactant
Reaction Step One








Name
Yield
57%
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:17]=[CH:16][C:5]([CH:6]([NH:9][C:10](=O)[C:11]([F:14])([F:13])[F:12])[C:7]#N)=[CH:4][CH:3]=1.FC(F)(F)S(O)(=O)=O.[NH2:26][C:27]1OC=NC=1.Cl[C:33](=C)C#N>O.C(OCC)(=O)C.CN(C)C=O.C1(C)C=CC=CC=1>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:6]2[NH:9][C:10]([C:11]([F:12])([F:13])[F:14])=[CH:33][C:7]=2[C:27]#[N:26])=[CH:16][CH:17]=1
|
Inputs


Step One
|
Name
|
N-(p-chloro-α-cyanobenzyl)-2,2,2-tri-fluoroacetamide
|
|
Quantity
|
10.5 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(C(C#N)NC(C(F)(F)F)=O)C=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Two
|
Name
|
|
|
Quantity
|
12 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(S(=O)(=O)O)(F)F
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC1=CN=CO1
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Step Five
|
Name
|
|
|
Quantity
|
5.25 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC(C#N)=C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
is cooled to 5°-10° C. under a nitrogen atmosphere
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture is cooled below 20° C.
|
WAIT
|
Type
|
WAIT
|
|
Details
|
held at 25° C. for 16-18 hours
|
|
Duration
|
17 (± 1) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The phases are separated
|
WASH
|
Type
|
WASH
|
|
Details
|
the organic phase is washed with water
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a solid residue
|
WASH
|
Type
|
WASH
|
|
Details
|
eluted respectively with 15% and 20% ethyl acetate in heptane
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC=C(C=C1)C=1NC(=CC1C#N)C(F)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 57% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
